Physical and chemical properties of dibutyltin dibromide
Physical and chemical properties of dibutyltin dibromide
An In-depth Technical Guide to Dibutyltin Dibromide
Introduction
Dibutyltin dibromide, also known as dibromodibutylstannane ((C₄H₉)₂SnBr₂), is an organotin(IV) halide that holds a significant position in organometallic chemistry.[1] It is characterized by a central tetravalent tin atom covalently bonded to two n-butyl groups and two bromine atoms.[1] This compound serves as a crucial intermediate and a versatile catalyst in a variety of organic transformations, making it a substance of interest for researchers, scientists, and professionals in drug development.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its applications, particularly in contexts relevant to synthetic chemistry.
Physical and Chemical Properties
Dibutyltin dibromide is a compound whose physical state at room temperature can be near its melting point. Its properties are similar to the more commonly documented dibutyltin dichloride, which is described as a white to beige crystalline low-melting mass.[3] Like other dialkyltin halides, it is generally soluble in common organic solvents but has limited solubility in water.[1][3][4]
Table 1: Physical and Chemical Properties of Dibutyltin Dibromide
| Property | Value | Reference(s) |
| CAS Number | 996-08-7 | [5][6] |
| Molecular Formula | C₈H₁₈Br₂Sn | [1][5][6] |
| Molecular Weight | 392.75 g/mol | [1][5][6] |
| Melting Point | 20 °C (68 °F) | [5] |
| Boiling Point | 271.3 °C at 760 mmHg | [5] |
| Flash Point | 117.9 °C (244.2 °F) | [5] |
| Vapor Pressure | 0.0108 mmHg at 25 °C | [5] |
| InChI Key | QSHZUFRQHSINTB-UHFFFAOYSA-L | [1] |
Spectroscopic Data
Spectroscopic techniques are essential for the characterization and purity verification of dibutyltin dibromide. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are particularly informative.
Table 2: Key Spectroscopic Markers for Dibutyltin Dibromide
| Technique | Spectral Region / Chemical Shift | Assignment | Reference(s) |
| ¹H NMR | δ (ppm) | Protons on the butyl chains. | [1] |
| ¹³C NMR | δ (ppm) | Carbons of the butyl chains. | [1] |
| ¹¹⁹Sn NMR | δ 0–200 ppm | Chemical shift for the tin center. | [1] |
| FT-IR | ~500–600 cm⁻¹ | Sn-C stretching vibrations. | [1] |
| FT-IR | ~200–250 cm⁻¹ (calculated) | Sn-Br stretching vibrations. | [1] |
Note: Specific spectral data for dibutyltin dibromide is sparse in the provided results; values are often inferred from related organotin compounds like the dichloride and diacetate analogs.[1][7][8]
Synthesis and Purification
Dibutyltin dibromide can be synthesized through several routes. The most common methods involve halogen exchange from a more accessible precursor or direct synthesis from metallic tin.
Caption: Common synthetic routes to produce dibutyltin dibromide.
Experimental Protocols
Protocol 1: Synthesis via Halogen Exchange from Dibutyltin Dichloride [1]
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Reactants: Dibutyltin dichloride, Sodium Bromide (NaBr).
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Solvent: A suitable organic solvent where sodium chloride is insoluble (e.g., acetone or a higher boiling point ether).
-
Procedure: a. Dissolve dibutyltin dichloride in the chosen organic solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. b. Add a stoichiometric excess of anhydrous sodium bromide to the solution. c. Heat the mixture to reflux and maintain for several hours to drive the equilibrium towards the products. The precipitation of sodium chloride (NaCl) indicates the reaction is proceeding. d. After the reaction is complete (monitored by techniques like TLC or GC), cool the mixture to room temperature. e. Filter the mixture to remove the precipitated NaCl. f. Remove the solvent from the filtrate under reduced pressure to yield crude dibutyltin dibromide.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.[1]
Protocol 2: Synthesis from Dibutyltin Oxide [1]
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Reactants: Dibutyltin oxide, Hydrobromic acid (HBr) or Bromine (Br₂).
-
Solvent: A non-polar solvent such as hexane or toluene if using Br₂.
-
Procedure (using HBr): a. Suspend dibutyltin oxide in water or an appropriate organic solvent. b. Add two molar equivalents of concentrated hydrobromic acid dropwise with vigorous stirring. The reaction is often exothermic and may require cooling. c. Continue stirring until the dibutyltin oxide has completely reacted to form a clear solution. d. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
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Purification: Purify the resulting crude product by vacuum distillation.[1]
Chemical Reactivity and Applications
The reactivity of dibutyltin dibromide is primarily governed by the electrophilic nature of the tin center and the lability of the tin-bromine bonds.[1] Its two main reaction pathways are nucleophilic substitution at the tin center and coordination to form hypervalent tin species.
Caption: Reactivity pathways of dibutyltin dibromide.
Catalytic Applications
Dibutyltin dibromide is an effective Lewis acid catalyst for various organic reactions, including carbon-carbon bond-forming reactions.[2] A notable application is in the trimethylsilylcyanation of aldehydes and imines, a key transformation for synthesizing cyanohydrins and α-aminonitriles, which are valuable intermediates in pharmaceutical synthesis.[2]
Caption: Proposed catalytic cycle for the cyanation of aldehydes.[2]
Protocol 3: Dibutyltin Dibromide-Catalyzed Trimethylsilylcyanation of an Aldehyde [2]
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Reactants: Aldehyde, Trimethylsilyl cyanide (TMSCN), Dibutyltin dibromide (catalytic amount, e.g., 1-5 mol%).
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂) or another suitable aprotic solvent.
-
Procedure: a. To a flame-dried, inert-atmosphere (e.g., nitrogen or argon) flask, add the aldehyde and the solvent. b. Add the catalytic amount of dibutyltin dibromide to the solution. c. Cool the mixture in an ice bath (0 °C). d. Add trimethylsilyl cyanide dropwise to the stirred solution. e. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). f. Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃). g. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
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Purification: The crude product is typically purified by flash column chromatography on silica gel.
Relevance in Drug Development and Biological Context
While dibutyltin dibromide's primary role in drug development is as a synthetic tool, it is essential to understand the biological context of organotin compounds.
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Biological Activity and Toxicity: Organotin compounds exhibit a wide range of biological activities.[9] Their toxicity generally follows the order: triorganotins > diorganotins > monoorganotins. Dibutyltin compounds are known to have immunotoxic effects, particularly on the thymus gland.[10][11] Exposure can also impact the central nervous system and cause skin and eye irritation.[3][12]
-
Applications as a Synthetic Catalyst: For drug development professionals, the value of dibutyltin dibromide lies in its catalytic efficiency under mild reaction conditions.[2] Its ability to promote the formation of complex intermediates like cyanohydrins makes it a useful, albeit toxic, reagent in multi-step syntheses of active pharmaceutical ingredients.[2]
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Environmental and Safety Considerations: Due to their toxicity, the use and disposal of organotin compounds are strictly regulated.[9] Researchers must employ appropriate personal protective equipment (PPE) and handle the compound in a well-ventilated fume hood.[11][13] The environmental fate of organotins is a concern, as they can bioaccumulate in aquatic organisms.[1][14]
Conclusion
Dibutyltin dibromide is a valuable organotin compound with well-defined physical properties and versatile chemical reactivity. Its primary utility for researchers and drug development professionals is as a Lewis acid catalyst for constructing key synthetic intermediates. However, its significant toxicity necessitates careful handling and adherence to safety protocols. A thorough understanding of its synthesis, reactivity, and biological profile allows for its effective and safe application in advanced chemical research.
References
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- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemnet.com [chemnet.com]
- 6. scbt.com [scbt.com]
- 7. Dibutyltin dichloride(683-18-1) 1H NMR spectrum [chemicalbook.com]
- 8. Dibutyltin diacetate(1067-33-0) 13C NMR spectrum [chemicalbook.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. [Biological functions of tin and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dibutyltin dichloride 96 683-18-1 [sigmaaldrich.com]
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